8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system with a methoxy group at the 8th position and an o-tolyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with o-tolualdehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting intermediate is then subjected to cyclization using a dehydrating agent like phosphorus oxychloride (POCl3) to form the imidazo[1,2-a]pyridine core. Finally, the methoxy group is introduced at the 8th position through a methylation reaction using dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.
Substitution: The methoxy and o-tolyl groups can be substituted with other functional groups using nucleophilic substitution reactions. .
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acetic acid, reflux conditions.
Reduction: H2, Pd/C, ethanol, room temperature.
Substitution: NaH, alkyl halides, dimethylformamide (DMF), elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or carboxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, tuberculosis, and Alzheimer’s disease.
Industry: Utilized in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family, such as:
2-Phenylimidazo[1,2-a]pyridine: Lacks the methoxy group and has different biological activities.
8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine: Contains a chloro group instead of a methoxy group, leading to different chemical reactivity and biological properties.
2-(o-Tolyl)imidazo[1,2-a]pyridine: Lacks the methoxy group, resulting in different chemical and biological characteristics
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other compounds in the same family.
Properties
Molecular Formula |
C15H14N2O |
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Molecular Weight |
238.28 g/mol |
IUPAC Name |
8-methoxy-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-6-3-4-7-12(11)13-10-17-9-5-8-14(18-2)15(17)16-13/h3-10H,1-2H3 |
InChI Key |
WMLIGHMVAMEZIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)OC |
Origin of Product |
United States |
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